8-(Trifluoromethyl)quinazoline-4-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)quinazoline-4-carboxylic acid is a quinazoline derivative characterized by the presence of a trifluoromethyl group at the 8th position and a carboxylic acid group at the 4th position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinazoline-4-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the quinazoline scaffold. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of quinazoline derivatives, including this compound, often employs large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and phase-transfer catalysis are commonly used .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or copper catalysts, various halogenated reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-4-carboxylic acid derivatives, while reduction may produce quinazoline-4-carboxylic acid alcohols .
Scientific Research Applications
8-(Trifluoromethyl)quinazoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-(Trifluoromethyl)quinazoline-4-carboxylic acid can be compared with other quinazoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the trifluoromethyl group, leading to different chemical and biological properties.
Quinoxaline derivatives: Similar structure but with different nitrogen positioning, resulting in distinct activities.
Cinnoline derivatives: Another class of nitrogen-containing heterocycles with unique properties.
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
8-(trifluoromethyl)quinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)6-3-1-2-5-7(6)14-4-15-8(5)9(16)17/h1-4H,(H,16,17) |
InChI Key |
ZUZIHSYBUGIXON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2C(=O)O |
Origin of Product |
United States |
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